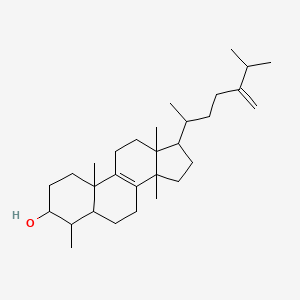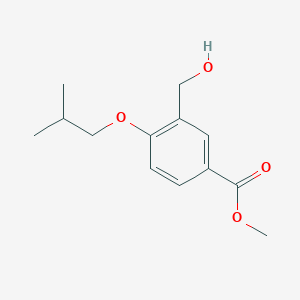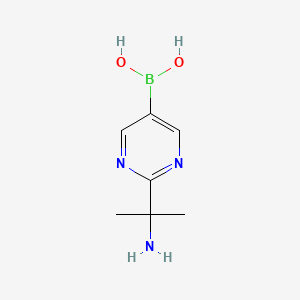
4-Amino-2-(dimethoxymethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-(dimethoxymethyl)phenol is an organic compound with the molecular formula C9H13NO3 and a molecular weight of 183.2 g/mol It is a phenolic compound characterized by the presence of an amino group and a dimethoxymethyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(dimethoxymethyl)phenol typically involves the nitration of phenol followed by reduction. One common method includes the nitration of phenol to form 4-nitrophenol, which is then reduced to 4-aminophenol.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by methylation. These methods are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and waste .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2-(dimethoxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of alkylated or acylated phenolic compounds
Applications De Recherche Scientifique
4-Amino-2-(dimethoxymethyl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential as an antioxidant and its effects on cellular pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-Amino-2-(dimethoxymethyl)phenol involves its interaction with various molecular targets and pathways. As a phenolic compound, it exhibits antioxidant properties by scavenging free radicals and chelating metal ions. It also affects cell signaling pathways and gene expression, contributing to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-2-methoxyphenol: Similar structure but lacks the dimethoxymethyl group.
4-Methoxyphenol: Contains a methoxy group instead of the amino group.
2-Amino-4-methoxyphenol: Similar structure with different positioning of functional groups .
Uniqueness
4-Amino-2-(dimethoxymethyl)phenol is unique due to the presence of both an amino group and a dimethoxymethyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C9H13NO3 |
|---|---|
Poids moléculaire |
183.20 g/mol |
Nom IUPAC |
4-amino-2-(dimethoxymethyl)phenol |
InChI |
InChI=1S/C9H13NO3/c1-12-9(13-2)7-5-6(10)3-4-8(7)11/h3-5,9,11H,10H2,1-2H3 |
Clé InChI |
NJXDVPSMFNYNSA-UHFFFAOYSA-N |
SMILES canonique |
COC(C1=C(C=CC(=C1)N)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzene, 1-bromo-3-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]-](/img/structure/B12082592.png)
![tert-Butyl 3-amino-2-ethyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12082602.png)










